(R)-tert-Butyl 2-amino-2-phenylacetate

Description

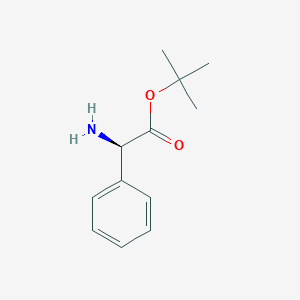

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (2R)-2-amino-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-12(2,3)15-11(14)10(13)9-7-5-4-6-8-9/h4-8,10H,13H2,1-3H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJLYKRGXTOVWFL-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H](C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426714 | |

| Record name | (R)-tert-Butyl 2-amino-2-phenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65715-93-7 | |

| Record name | (R)-tert-Butyl 2-amino-2-phenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Applications of R Tert Butyl 2 Amino 2 Phenylacetate As a Chiral Synthon

Utility as a Chiral Auxiliary in Asymmetric Induction

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct the stereoselective formation of a new chiral center. After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse. The core principle of asymmetric induction relies on the auxiliary creating a diastereomeric intermediate that allows for facial differentiation of the reactive center.

While the entire (R)-tert-Butyl 2-amino-2-phenylacetate molecule is more commonly used as a building block, derivatives of its parent amino acid, (R)-phenylglycine, are employed in chiral auxiliary-based synthesis. For instance, oxazolidinone auxiliaries, such as those developed by Evans, are powerful tools for asymmetric synthesis. williams.eduresearchgate.net These auxiliaries are typically acylated and then subjected to reactions like alkylation or Michael additions, where the bulky substituent on the auxiliary directs the approach of the electrophile, leading to high diastereoselectivity. williams.eduresearchgate.net The synthesis of conformationally-constrained α-amino acids has been achieved with high stereoselectivity using Evans' auxiliary (4R)-4-phenyl-oxazolidin-2-one, which shares the key chiral phenyl-substituted stereocenter. researchgate.net The auxiliary controls the stereochemistry during key steps like asymmetric Michael addition and azidation, and can be removed and recovered after the synthesis. researchgate.net

Derivatization Chemistry and Functional Group Transformations

Amine Protection and Deprotection Strategies (e.g., Boc-protection)

The primary amino group in (R)-tert-butyl 2-amino-2-phenylacetate is a key site for modification. Protecting this group is often a necessary step in multi-step syntheses to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is a commonly employed protecting group for amines due to its stability under various conditions and its ease of removal under mild acidic conditions. wikipedia.org

Boc-Protection:

The protection of the amino group of this compound can be achieved by reacting it with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. fishersci.co.uk The reaction is typically carried out in a suitable solvent such as dioxane, water, or methanol. fishersci.co.uk The base, often sodium hydroxide or sodium bicarbonate, facilitates the nucleophilic attack of the amino group on the Boc anhydride. fishersci.co.uk

Table 1: General Conditions for Boc-Protection of Amines

| Reagent | Base | Solvent(s) | Temperature |

|---|

Deprotection Strategies:

Removal of the Boc group is typically accomplished through acidolysis. fishersci.co.uk Strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane or hydrochloric acid (HCl) in methanol are effective for this purpose. wikipedia.org The mechanism involves the protonation of the carbamate oxygen, followed by the elimination of carbon dioxide and the formation of a tert-butyl cation, which is then scavenged. To prevent potential side reactions caused by the tert-butyl cation, scavengers like anisole or thioanisole can be added to the reaction mixture. wikipedia.org In some cases, selective deprotection of the Boc group in the presence of other acid-sensitive groups like tert-butyl esters can be achieved using specific reagent systems such as concentrated sulfuric acid in tert-butyl acetate. researchgate.net

Table 2: Common Reagents for Boc-Deprotection

| Reagent | Solvent(s) | Scavenger (optional) |

|---|---|---|

| Trifluoroacetic acid (TFA) | Dichloromethane | Anisole, Thioanisole |

| Hydrochloric acid (HCl) | Methanol, Dioxane | - |

| Sulfuric acid (H₂SO₄) | tert-Butyl acetate | - |

Formation of Substituted Amides and Esters

The amino and ester functionalities of this compound are readily converted into substituted amides and other esters, respectively. These transformations are fundamental in peptide synthesis and the development of novel bioactive molecules.

Amide Formation:

Substituted amides can be synthesized by coupling the amino group of this compound with various carboxylic acids. This reaction is typically facilitated by coupling reagents that activate the carboxylic acid, such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) in the presence of an additive like hydroxyl benzotriazole (HOBt). nih.gov The use of such coupling agents allows the reaction to proceed under mild conditions and often results in good yields of the desired amide products. nih.gov

Ester Transformation:

While the tert-butyl ester is relatively stable, it can be transformed into other esters through transesterification, although this is less common than its use as a protecting group for the carboxylic acid. A more frequent synthetic strategy involves the hydrolysis of the tert-butyl ester to the corresponding carboxylic acid, which can then be re-esterified with a different alcohol using standard esterification methods, such as Fischer-Speier esterification. The preparation of various amino acid esters, including tert-butyl esters, is a well-established procedure. researchgate.netsemanticscholar.org

Introduction of Diverse Substituents on the Aromatic Ring

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of a variety of substituents. The position of substitution (ortho, meta, or para) is directed by the existing amino and ester groups. libretexts.org The amino group (once protected) and the alkyl group attached to the ring are generally ortho, para-directing activators, while the ester group can be deactivating.

Common electrophilic aromatic substitution reactions that can be applied include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst.

Friedel-Crafts Alkylation: Introduction of an alkyl group using an alkyl halide and a Lewis acid catalyst.

Friedel-Crafts Acylation: Introduction of an acyl group using an acyl halide or anhydride and a Lewis acid catalyst.

The specific conditions and regioselectivity of these reactions would need to be determined empirically, taking into account the electronic effects of the substituents on the aromatic ring.

Synthesis of Sulfur-Containing Derivatives

The synthesis of sulfur-containing derivatives of this compound can be envisioned through several synthetic routes. One approach involves the reaction of the amino group with sulfur-containing electrophiles. For instance, reaction with a sulfonyl chloride (R-SO₂Cl) in the presence of a base would yield a sulfonamide.

Another strategy could involve modifications of the aromatic ring. For example, a halogenated derivative of the phenyl ring could undergo cross-coupling reactions with sulfur nucleophiles to introduce thioether or other sulfur-containing moieties. While direct examples for this specific molecule are not prevalent in the literature, the synthesis of sulfur-containing derivatives of related aromatic compounds is a well-established area of organic synthesis. bakhtiniada.ru

Rearrangement Reactions and Migration Studies

While this compound itself is not typically a substrate for rearrangement reactions, its derivatives can be designed to undergo such transformations. Rearrangement reactions often involve the migration of a group from one atom to another within the same molecule, leading to a structural isomer. wiley-vch.de

For instance, if the amino group were to be converted into a leaving group, a 1,2-migration of the phenyl group could potentially occur, leading to a rearranged product. This is conceptually similar to the semipinacol rearrangement, where the deamination of 2-amino alcohols can lead to ketones via alkyl or aryl migration. researchgate.net In such a reaction involving a derivative of this compound, the migratory aptitude of the phenyl group versus the tert-butoxycarbonyl group would be a key factor in determining the product outcome.

Furthermore, derivatives of the phenyl ring could be designed to undergo rearrangements like the Baeyer-Villiger oxidation, where a ketone is converted to an ester. tmv.ac.in For example, if an acetyl group were introduced onto the phenyl ring, subsequent oxidation with a peroxy acid could lead to an acetate ester, demonstrating a rearrangement involving the migration of the substituted phenyl ring. tmv.ac.in The migratory aptitude in such reactions is influenced by the electronic nature of the migrating group. tmv.ac.in

Spectroscopic and Structural Characterization Methodologies in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Elucidation (¹H NMR, ¹³C NMR, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural confirmation of (R)-tert-Butyl 2-amino-2-phenylacetate. Both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum, the protons of this compound exhibit characteristic chemical shifts. The nine equivalent protons of the tert-butyl group appear as a sharp singlet, while the protons of the phenyl group produce signals in the aromatic region. The methine proton (the hydrogen attached to the chiral center) and the amine (NH₂) protons also show distinct signals that confirm the compound's identity.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing signals for each unique carbon atom in the molecule. This includes the carbons of the tert-butyl group, the phenyl ring, the chiral methine carbon, and the carbonyl carbon of the ester group. The chemical shifts are indicative of the electronic environment of each carbon atom.

2D NMR Techniques: Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish connectivity between protons and carbons. These techniques definitively assign each signal to its corresponding atom in the molecular structure, resolving any ambiguities from 1D spectra.

Interactive Table 1: Representative NMR Data for this compound in CDCl₃

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| tert-Butyl (9H, s) | ~1.45 | ~28.1 |

| tert-Butyl (quat. C) | - | ~81.5 |

| Amine (2H, br s) | ~1.90 | - |

| Methine (1H, s) | ~4.55 | ~58.5 |

| Phenyl (5H, m) | ~7.25-7.40 | ~127-129 |

| Phenyl (ipso-C) | - | ~140.0 |

| Carbonyl (C=O) | - | ~173.0 |

Note: Chemical shifts (δ) are approximate and can vary based on solvent and concentration. s = singlet, br s = broad singlet, m = multiplet.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is utilized to identify the key functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers. The spectrum provides clear evidence for the primary amine and the ester functionalities.

Key characteristic absorption bands observed in the IR spectrum include:

N-H Stretching: The primary amine (NH₂) group typically shows two distinct stretching vibrations in the region of 3300-3400 cm⁻¹.

C=O Stretching: A strong, sharp absorption band corresponding to the stretching of the ester carbonyl group appears around 1730 cm⁻¹.

C-O Stretching: The stretching vibration of the ester C-O bond is found in the 1150-1250 cm⁻¹ region.

Aromatic C-H Stretching: Signals corresponding to the C-H bonds of the phenyl group are observed just above 3000 cm⁻¹.

Interactive Table 2: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Primary Amine | N-H Stretch | 3300 - 3400 |

| Ester Carbonyl | C=O Stretch | ~1730 |

| Ester C-O | C-O Stretch | 1150 - 1250 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment (e.g., LC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to confirm the molecular weight and assess the purity of this compound. The compound has a molecular formula of C₁₂H₁₇NO₂ and an average mass of 207.27 Da. chemspider.com

When coupled with liquid chromatography (LC-MS), this method can also separate the compound from any impurities before detection. In soft ionization techniques like Electrospray Ionization (ESI), the compound is typically observed as its protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 208. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition.

Interactive Table 3: Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₁₂H₁₇NO₂ |

| Average Molecular Weight | 207.27 Da |

| Monoisotopic Molecular Weight | 207.1259 Da |

| Expected [M+H]⁺ (ESI-MS) | ~208.1332 m/z |

X-ray Diffraction Analysis for Absolute Configuration Determination and Crystal Structure Analysis

Single-crystal X-ray diffraction is the most definitive method for determining the absolute configuration of a chiral molecule in its solid state. mdpi.com This technique provides an unambiguous three-dimensional structure of the molecule, confirming the (R) stereochemistry at the chiral center.

The analysis yields precise measurements of bond lengths, bond angles, and the spatial arrangement of all atoms within the crystal lattice. mdpi.com While a powerful tool, obtaining a single crystal suitable for X-ray analysis can be challenging. For this compound, this analysis would confirm the specific orientation of the amino, phenyl, and tert-butoxycarbonyl groups around the chiral carbon, providing unequivocal proof of its absolute configuration.

Chiral Chromatography for Enantiomeric Purity Assessment (e.g., Chiral HPLC)

Assessing the enantiomeric purity is critical for a chiral compound, and this is most commonly achieved using chiral High-Performance Liquid Chromatography (HPLC). chromatographyonline.com This method separates the (R) and (S) enantiomers, allowing for the quantification of the desired enantiomer and the detection of any unwanted (S)-enantiomer. chromatographyonline.comnih.gov

The separation is performed on a specialized chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times. chromatographyonline.com A typical method would involve a normal-phase mobile phase (e.g., a mixture of hexane (B92381) and isopropanol) and a polysaccharide-based chiral column. The enantiomeric excess (e.e.) can be precisely calculated from the relative peak areas of the two enantiomers in the chromatogram.

Interactive Table 4: Example Chiral HPLC Parameters

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., Amylose or Cellulose-based) |

| Mobile Phase | Hexane / Isopropanol mixture |

| Detection | UV at a specific wavelength (e.g., 220 nm) |

| Expected Result | Baseline separation of (R) and (S) enantiomers |

Optical Rotation and Circular Dichroism (CD) Spectroscopy for Chirality Assessment

Optical rotation is a fundamental property of chiral substances and serves as a key identifier for a specific enantiomer. nih.gov this compound, being a chiral molecule, rotates the plane of polarized light. The direction and magnitude of this rotation are measured with a polarimeter and reported as the specific rotation [α]. This value is a characteristic physical constant for the compound under specific conditions of temperature, solvent, and concentration. The sign of the rotation (+ or -) is a critical piece of data for identifying the (R)-enantiomer.

Circular Dichroism (CD) spectroscopy is a complementary and more sophisticated technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov The resulting CD spectrum provides detailed information about the molecule's three-dimensional structure in solution and can be used to confirm the stereochemical assignment.

Mechanistic Investigations and Studies on Stereochemical Control

Analysis of Stereochemical Pathways and Diastereoselectivity

The stereochemical outcome of reactions involving the synthesis of chiral molecules like (R)-tert-butyl 2-amino-2-phenylacetate is dictated by the specific reaction pathways followed. In the context of asymmetric synthesis, the formation of diastereomers is a critical aspect to control. For instance, in the synthesis of complex chiral molecules where this compound might be an intermediate or a starting material, the approach of reactants is governed by steric and electronic factors.

One notable example involves the asymmetric synthesis of turbo chiral products, where a derivative of phenylacetate (B1230308) is utilized. In the assembly of isopropyl 2-(8-bromonaphthalen-1-yl)-2-(((S)-tert-butylsulfinyl)amino)-2-phenylacetate, the reaction proceeds through an electrophilic addition of a mono-lithium reagent to isopropyl (R,Z)-2-((tert-butylsulfinyl)imino)-2-phenylacetate. nih.gov This reaction yields a single isomeric product, highlighting a highly diastereoselective pathway. nih.gov The absolute configuration of this product was confirmed by X-ray diffraction analysis, which revealed a specific spatial arrangement of the phenyl, isopropyl ester, and N-sulfinyl groups around the chiral carbon center. nih.gov This demonstrates how the inherent chirality of the starting materials and the specific reaction conditions can direct the formation of a single diastereomer out of multiple possibilities.

The table below summarizes the key aspects of a diastereoselective reaction involving a phenylacetate derivative.

| Reactants | Key Reaction Step | Product | Diastereoselectivity |

| 1,8-Dibromonaphthalene (as mono-lithium reagent) and Isopropyl (R,Z)-2-((tert-butylsulfinyl)imino)-2-phenylacetate | Electrophilic addition at -78 °C | Isopropyl 2-(8-bromonaphthalen-1-yl)-2-(((R)-tert-butylsulfinyl)amino)-2-phenylacetate | Single isomer formed nih.gov |

Theoretical and Computational Chemistry for Reaction Mechanism Elucidation

While specific computational studies focusing solely on this compound are not extensively detailed in the provided context, the principles of using theoretical and computational chemistry are well-established in elucidating reaction mechanisms for similar chiral compounds. These methods are invaluable for understanding the transition states and energy profiles of different stereochemical pathways.

For complex chiral molecules, computational models can predict the most likely arrangement of atoms in the transition state, thereby explaining the observed stereoselectivity. For example, in the synthesis of the previously mentioned turbo chiral molecule, computational analysis could be used to model the approach of the nucleophilic lithium reagent to the imine. Such models would likely show that steric hindrance from the bulky tert-butylsulfinyl group and the phenyl ring dictates the facial selectivity of the attack, leading to the observed single diastereomer. These computational insights complement experimental findings and provide a deeper understanding of the factors controlling the reaction's stereochemical outcome.

Chiral Recognition and Asymmetric Induction Mechanisms

Chiral recognition is the process by which a chiral molecule interacts differently with the enantiomers of another chiral compound. This principle is fundamental to asymmetric induction, where a chiral auxiliary or catalyst transfers its stereochemical information to a prochiral substrate, leading to the preferential formation of one enantiomer or diastereomer.

In the context of reactions involving derivatives of this compound, the tert-butylsulfinyl group often acts as a potent chiral auxiliary. nih.gov In the synthesis of the turbo chiral product, the (R)- or (S)-configuration of the sulfinyl group directs the stereochemical outcome of the addition reaction. nih.gov The nitrogen atom of the amino group, protected by the chiral sulfinyl auxiliary, and the adjacent stereocenter are key to this induction. The specific spatial arrangement of the bulky tert-butyl group and the lone pair of electrons on the sulfur atom creates a highly asymmetric environment around the reactive center. This forces the incoming nucleophile to approach from the less sterically hindered face, resulting in a high degree of asymmetric induction.

The effectiveness of this induction is evident in the successful synthesis of both enantiomers of the turbo chiral product by simply using the corresponding (R)- or (S)-tert-butylsulfinyl imine. nih.gov This highlights a robust and predictable method for controlling the absolute configuration of the newly formed stereocenter.

Solvent Effects and Reaction Conditions on Stereoselectivity

The choice of solvent and the specific reaction conditions, such as temperature and the nature of reagents, can have a profound impact on the stereoselectivity of a reaction. Solvents can influence the stability of transition states and intermediates through solvation effects, while temperature can affect the kinetic versus thermodynamic control of a reaction.

In the asymmetric synthesis of chiral 1,2-amino alcohols, for instance, the reaction conditions are meticulously optimized to achieve high enantioselectivity. nih.gov While this example does not directly involve this compound, the principles are broadly applicable. The use of specific ruthenium catalysts in these reactions, along with the choice of solvent and temperature, leads to enantioselectivities often exceeding 99% ee. nih.gov

For the diastereoselective synthesis of the turbo chiral molecule mentioned earlier, the reaction is conducted at a very low temperature (-78 °C). nih.gov This low temperature is crucial for enhancing the kinetic control of the reaction, "freezing out" less favorable reaction pathways and leading to the formation of a single, kinetically preferred product. The choice of an ethereal solvent like THF is also typical for reactions involving organolithium reagents, as it can coordinate with the lithium cation and influence the reactivity and aggregation state of the nucleophile.

The table below illustrates the impact of a key reaction condition on the outcome of the synthesis of a turbo chiral molecule.

| Reaction Condition | Value | Impact on Stereoselectivity |

| Temperature | -78 °C | Enhances kinetic control, leading to high diastereoselectivity. nih.gov |

Emerging Trends and Future Research Directions

Development of More Sustainable and Atom-Economical Synthetic Routes

The chemical industry is undergoing a paradigm shift towards greener and more sustainable practices, with a strong emphasis on atom economy—the principle of maximizing the incorporation of all materials from the starting reagents into the final product. The synthesis of (R)-tert-butyl 2-amino-2-phenylacetate is a key area for the implementation of these principles.

Historically, the production of single-enantiomer compounds often relied on classical resolution or the use of stoichiometric chiral auxiliaries, methods that are inherently inefficient and generate significant waste. Modern research is focused on replacing these with catalytic asymmetric methods. Asymmetric hydrogenation, for instance, represents a highly atom-economical approach for producing chiral amines and their derivatives. nih.govpsu.edu This method directly converts a prochiral precursor, such as an α-imino ester, into the desired chiral product with high efficiency, often using only a small amount of a chiral catalyst. nih.govacs.org

A significant trend is the development of solvent-free or green-solvent-based reaction conditions. An innovative, solvent-free, and metal-free method for peptide synthesis through the C-N bond cleavage of lactams has been developed, which showcases high atom economy and avoids the use of condensation agents and their byproducts. nih.gov This approach not only reduces waste but also simplifies purification processes. nih.gov Future research will likely continue to explore and refine these catalytic systems, aiming for even lower catalyst loadings, the use of non-precious metal catalysts, and operation in environmentally benign solvents like water or bio-derived solvents to further enhance the sustainability of producing chiral building blocks like this compound.

Exploration of Novel Catalytic Systems for Enhanced Enantioselectivity

Achieving high enantioselectivity is paramount in the synthesis of chiral compounds, and the quest for more effective catalytic systems is a major driver of innovation. For the synthesis of chiral amino esters, research has expanded beyond traditional rhodium and ruthenium catalysts to explore a diverse range of new catalysts and ligands.

Significant progress has been made in transition metal-catalyzed asymmetric hydrogenation, largely driven by the design of novel chiral phosphorus ligands, such as phosphino-oxazolines and P-stereogenic phosphines. nih.govacs.org For example, a highly efficient nickel-catalyzed asymmetric hydrogenation of N-aryl imino esters has been reported to afford chiral α-aryl glycines with excellent enantioselectivities (up to 98% ee) using a P-stereogenic dialkyl phosphine (B1218219) ligand called BenzP*. nih.govacs.org This research demonstrates the potential of using more abundant, non-precious metals. acs.org

Beyond metal-based systems, organocatalysis has emerged as a powerful tool. Chiral aldehyde catalysis, utilizing catalysts derived from BINOL (binaphthol), provides effective stereoselective control in the asymmetric functionalization of N-unprotected amino acid esters. frontiersin.orgnih.gov These systems mimic biological processes and offer an alternative to potentially toxic or expensive metal catalysts. frontiersin.org Another breakthrough involves the use of chiral ferrocenylphosphine ligands in the hydrogenation of unprotected (Z)-enamine esters, achieving up to 97% ee. psu.edu The development of these varied catalytic systems, including combinations of metal and organocatalysts, continues to push the boundaries of enantioselectivity, enabling the synthesis of this compound and its analogs with near-perfect chiral purity. psu.edunih.gov

| Catalytic System | Catalyst/Ligand Type | Substrate Type | Reported Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Nickel-Catalyzed Asymmetric Hydrogenation | Nickel / P-stereogenic dialkyl phosphine (BenzP*) | N-aryl imino esters | Up to 98% | nih.govacs.org |

| Rhodium-Catalyzed Asymmetric Hydrogenation | Rhodium / Chiral ferrocenylphosphine ligand | (Z)-enamine esters (unprotected) | Up to 97% | psu.edu |

| Chiral Aldehyde Organocatalysis | Chiral BINOL aldehyde | N-unprotected amino esters | Good to high | frontiersin.orgnih.gov |

| Ternary Catalytic System | Zn–Schiff base complex, chiral BINOL aldehyde, Lewis acid | N-unprotected amino acid esters | Good yield and enantioselectivity | frontiersin.org |

Application in Advanced Materials and Functional Molecules Beyond Traditional Pharmaceuticals

While the primary application of this compound is as a precursor in pharmaceutical synthesis, its inherent chirality and functional groups make it and its derivatives attractive building blocks for advanced materials. Enantiopure compounds are crucial in creating materials with specific optical, electronic, or recognition properties. nih.gov

One emerging area is the development of functional materials for biomedical applications. For instance, research into 2-(aminophenyl)benzothiazole scaffolds, which can be synthesized from chiral amino acids, has shown their ability to interact with and inhibit the formation of amyloid fibrils associated with Alzheimer's disease. mdpi.com This suggests a pathway for incorporating amino acid derivatives into targeted nanovesicles or other smart materials for diagnostic or therapeutic purposes. mdpi.com

Furthermore, chiral amino acids and their derivatives serve as essential chiral ligands and catalysts in their own right for other asymmetric syntheses. nih.gov The development of novel materials, such as chiral polymers or metal-organic frameworks (MOFs), could utilize building blocks like this compound to impart chirality and create environments for stereoselective separations or catalysis. Future research is expected to increasingly explore the integration of such chiral synthons into the design of functional molecules and materials with tailored properties for electronics, sensor technology, and catalysis.

Integration with Automation and Flow Chemistry for Efficient Chiral Synthesis

The synthesis of fine chemicals is being revolutionized by the integration of automation and continuous flow chemistry, technologies that promise to enhance efficiency, reproducibility, and safety. wikipedia.orgcriver.com These approaches are particularly well-suited for the multi-step, precise reactions required for chiral synthesis.

Flow chemistry involves performing reactions in a continuously flowing stream within a network of tubes or microreactors, rather than in a traditional batch flask. This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields and purities. nih.gov For example, hydrogenation reactions, which are key to producing chiral amines, can be safely and efficiently performed in flow reactors using packed beds of heterogeneous catalysts like palladium on carbon (Pd/C). nih.gov This avoids the handling of flammable catalysts in large batch reactors and allows for easy scaling and integration into multi-step syntheses. nih.govresearchgate.net

| Parameter | Batch Process | Flow Process | Reference |

|---|---|---|---|

| Yield | 24% | 70% | researchgate.net |

| Reaction/Residence Time | Several hours | 8.6 minutes | researchgate.net |

| Process Control | Difficult to precisely control temperature and mixing | Excellent control over temperature, pressure, and residence time | nih.gov |

| Safety | Handling of hazardous reagents and exotherms can be risky at scale | Small reactor volumes enhance safety; hazardous intermediates can be generated and used in situ | criver.comnih.gov |

Automated synthesis platforms, sometimes referred to as "chemputers," take this a step further by using robotics and sophisticated software to perform entire synthetic workflows without human intervention. nih.govchemspeed.com These systems can execute complex, iterative processes, such as the sequential building of a molecule or the screening and optimization of reaction conditions. nih.gov By developing digitally encoded, template-like procedures, a range of chiral building blocks can be produced on demand, freeing researchers to focus on innovation rather than repetitive tasks. criver.comnih.gov The application of these automated flow systems to the synthesis of this compound and its derivatives will enable more rapid, reliable, and scalable production.

Expanded Scope in Unnatural Amino Acid and Peptide Chemistry Research

This compound is a non-proteinogenic, or "unnatural," amino acid derivative. The incorporation of such unnatural amino acids into peptides is a rapidly growing field of research, as it allows for the creation of peptidomimetics with enhanced stability, novel structures, and unique biological activities.

This compound serves as a versatile building block for synthesizing more complex unnatural amino acids. nih.gov For example, the α-position can be further functionalized to introduce new side chains, expanding the chemical diversity available to peptide chemists. nih.gov Researchers are actively developing new methods to create libraries of these custom amino acids, such as the catalytic asymmetric synthesis of cyclopropyl (B3062369) α-amino carboxylates, which introduces conformational constraints into peptide backbones. rsc.org

Furthermore, this compound can be directly incorporated into peptide chains using techniques like solid-phase peptide synthesis (SPPS). mdpi.com An economical and metal-free approach has been demonstrated for peptide bond formation that avoids racemization, a common problem in peptide synthesis. nih.gov This method has been used to create dipeptides and even a hexapeptide fragment of a spider silk protein, illustrating the power of using such building blocks to access complex biomolecules. nih.gov The ability to embed unnatural amino acids decorated with specific functional groups, like benzothiazoles, into peptides opens the door to creating new therapeutics, probes, and biomaterials. mdpi.com

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (R)-tert-Butyl 2-amino-2-phenylacetate with high enantiomeric purity?

- Methodological Answer : The synthesis of this chiral compound requires stereoselective methods such as asymmetric catalysis (e.g., chiral auxiliaries or enantioselective enzymes). For example, tert-butyl carbamate intermediates (common in related compounds) are often synthesized via nucleophilic substitution or coupling reactions under inert atmospheres to prevent racemization. Purification via chiral HPLC or crystallization with chiral resolving agents ensures enantiomeric purity. Reaction monitoring using polarimetry or chiral stationary-phase GC/MS is critical .

Q. How can researchers characterize the stereochemical configuration of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR, can identify diastereotopic protons or carbons. Chiral derivatization agents (e.g., Mosher’s acid chloride) combined with -NMR or X-ray crystallography provide unambiguous stereochemical assignments. Circular Dichroism (CD) spectroscopy is also used to confirm optical activity .

Q. What are the stability and storage requirements for this compound under laboratory conditions?

- Methodological Answer : The compound should be stored in airtight, light-resistant containers at -20°C to prevent hydrolysis of the tert-butyl ester group. Solvent compatibility tests (e.g., in DMSO or ethanol) should precede long-term storage. Stability under varying pH and temperature can be assessed via accelerated degradation studies monitored by HPLC .

Advanced Research Questions

Q. How can researchers address low yields in coupling reactions involving this compound?

- Methodological Answer : Low yields often arise from steric hindrance at the α-amino ester group. Optimization strategies include:

- Using bulky protecting groups (e.g., Boc) to reduce side reactions.

- Employing coupling agents like HATU or DCC with DMAP catalysis.

- Adjusting solvent polarity (e.g., DMF or THF) to enhance reagent solubility.

AI-driven retrosynthesis tools (e.g., Reaxys or Pistachio models) can predict viable pathways and catalysts .

Q. What advanced analytical techniques resolve contradictions in stereochemical outcomes during synthesis?

- Methodological Answer : Discrepancies between predicted and observed stereochemistry require multi-technique validation:

- Dynamic NMR : Detects atropisomerism or conformational changes.

- Chiral SFC (Supercritical Fluid Chromatography) : Higher resolution than HPLC for separating enantiomers.

- DFT Calculations : Predict thermodynamic stability of stereoisomers and transition states .

Q. How can researchers evaluate the biological activity of this compound in drug discovery pipelines?

- Methodological Answer : In vitro assays targeting enzymes or receptors (e.g., kinase inhibition) should use enantiomerically pure samples to isolate stereospecific effects. Pharmacokinetic studies (e.g., metabolic stability in liver microsomes) assess esterase-mediated hydrolysis. Toxicity screening via zebrafish models or Ames tests ensures safety profiles. Comparative studies with the (S)-enantiomer are critical for structure-activity relationship (SAR) analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.